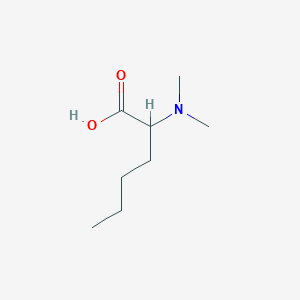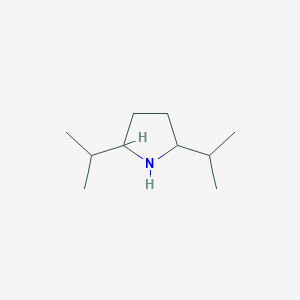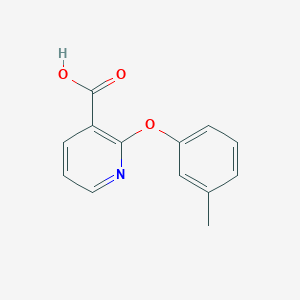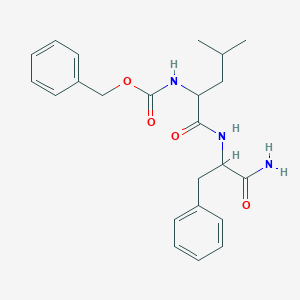
2-(Dimethylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features a hexanoic acid backbone (a six-carbon chain with a carboxylic acid group) and a dimethylamino functional group (N(CH3)2) attached to one of the carbon atoms.
- DMAHA is a colorless, hygroscopic solid with various applications in research and industry.
2-(Dimethylamino)hexanoic acid: , is an organic compound with the chemical formula CHNO.
Méthodes De Préparation
- DMAHA can be synthesized through several routes, including:
Amide Formation: By reacting hexanoic acid with dimethylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the amide bond.
Esterification: Treating hexanoic acid with dimethylamine and an acid catalyst (e.g., sulfuric acid) to yield the ester, followed by hydrolysis to obtain DMAHA.
- Industrial production methods may involve large-scale esterification or amide formation processes.
Analyse Des Réactions Chimiques
- DMAHA can undergo various reactions:
Hydrolysis: Conversion of DMAHA to hexanoic acid and dimethylamine in aqueous or acidic conditions.
Esterification: Formation of DMAHA esters with alcohols.
Amidation: Reaction with amines to form amides.
- Common reagents include acids, bases, and coupling agents.
- Major products include DMAHA esters and amides.
Applications De Recherche Scientifique
Chemistry: DMAHA serves as a building block for drug design and synthesis due to its unique structure.
Biology: It may be used in studies related to cell signaling, membrane transport, and enzyme inhibition.
Medicine: DMAHA derivatives could have potential pharmacological applications, although further research is needed.
Industry: DMAHA-based surfactants find use in emulsification and dispersion processes.
Mécanisme D'action
- DMAHA’s mechanism of action depends on its specific application.
- In drug design, it may interact with receptors or enzymes, affecting cellular processes.
- Further studies are required to elucidate specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- DMAHA shares similarities with other amino acids, such as 6-(Dimethylamino)hexanoic acid .
- Its uniqueness lies in the combination of a six-carbon chain, carboxylic acid, and dimethylamino group.
Propriétés
Numéro CAS |
5428-01-3 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-7(8(10)11)9(2)3/h7H,4-6H2,1-3H3,(H,10,11) |
Clé InChI |
CXLSDGHWWXDHEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)

![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)
![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)


![1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)
![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)

amine](/img/structure/B12106769.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)
![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)
